![molecular formula C8H9NO4S B118803 N-Acetylsulfanilic acid CAS No. 121-62-0](/img/structure/B118803.png)
N-Acetylsulfanilic acid
Overview
Description
N-Acetylsulfanilic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a derivative of sulfonamides, which are the oldest class of synthetic antibiotics . The primary targets of sulfonamides, including this compound, are bacterial cells . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folate synthesis .
Mode of Action
Being structural analogs of PABA, sulfonamides like this compound compete with PABA for the active site of DHPS . By binding to DHPS, they prevent the conversion of PABA into dihydropteroate, thereby inhibiting the synthesis of folic acid, an essential component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways involved in the production of essential bacterial components. Folic acid is crucial for the synthesis of nucleic acids and amino acids in bacteria. Therefore, the inhibition of folic acid synthesis by this compound leads to the disruption of these critical biochemical pathways, resulting in the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted unchanged in the urine
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts the production of essential bacterial components, leading to bacteriostasis . This makes this compound and other sulfonamides effective in treating bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound
Biochemical Analysis
Biochemical Properties
It is known that N-Acetylsulfanilic acid is produced by dissolving aminobenzenesulfonic acid in water, adding sodium carbonate, acetylating with acetic anhydride at 45 – 50℃, and salting out with sodium chloride
Molecular Mechanism
It is known to participate in chemical reactions, such as the synthesis of paracetamol, through a mechanism involving nucleophilic substitution of hydroxide for sulfite
Metabolic Pathways
It is known that this compound is a part of the fatty acid amide family, which includes N-acyl aromatic amino acids
Biological Activity
N-Acetylsulfanilic acid, a derivative of sulfanilic acid, has garnered attention for its potential biological activities, including antibacterial properties and its role in various biochemical processes. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound (CAS Number: 121-62-0) has the molecular formula and a molecular weight of approximately 215.23 g/mol. It is characterized as a sulfonamide compound, which is significant in medicinal chemistry due to its structural features that influence biological activity.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various compounds, including this compound, against common pathogens:
Compound | Zone of Inhibition (mm) | Staphylococcus aureus | Escherichia coli | Proteus vulgaris |
---|---|---|---|---|
This compound | 20 | 20 | 18 | 16 |
Ampicillin | 18 | 18 | 15 | 15 |
Compound A | 22 | 21 | 19 | 17 |
This table illustrates that this compound shows comparable activity to standard antibiotics like ampicillin, particularly against Gram-positive bacteria.
This compound acts by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competing with PABA for binding to the enzyme dihydropteroate synthase, it effectively inhibits the production of folate, which is crucial for nucleic acid synthesis in bacteria.
Hydrolysis and Stability
The stability of this compound under various conditions has been studied extensively. Hydrolysis rates were measured in sulfuric acid at different concentrations, revealing insights into its chemical behavior:
Table: Hydrolysis Rates in Sulfuric Acid
Concentration (w/w) | Pseudo-first-order Rate Constant (kψ) |
---|---|
30% | s |
50% | s |
70% | s |
90% | s |
The data indicates that hydrolysis increases with acidity, suggesting that this compound is more reactive in highly acidic environments.
Toxicological Considerations
While this compound shows promising biological activity, it is essential to consider its safety profile. Studies have indicated that high doses may lead to genotoxic effects, necessitating careful evaluation during therapeutic use.
Genotoxicity Study
A recent investigation focused on the genotoxic impurities associated with this compound. The study utilized high-performance liquid chromatography (HPLC) to quantify impurities and assess their potential health risks:
- Findings : The presence of specific impurities correlated with increased genotoxicity in cell lines.
- : Regulatory thresholds must be established to ensure safe usage levels in pharmaceuticals.
Scientific Research Applications
Medicinal Chemistry
N-Acetylsulfanilic acid is recognized for its role in the synthesis of various pharmaceuticals. One notable application is its use as an intermediate in the synthesis of paracetamol (acetaminophen). The mechanism involves nucleophilic substitution reactions where this compound reacts with phenolic compounds to form paracetamol through an SN2 mechanism .
Case Study: Paracetamol Synthesis
- Starting Material : this compound
- Reaction Type : SN2 Nucleophilic Substitution
- Product : Paracetamol
- Significance : Paracetamol is widely used as an analgesic and antipyretic medication.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection and quantification of various substances. It has been employed in high-performance liquid chromatography (HPLC) methods to determine genotoxic impurities in pharmaceuticals. For instance, a study developed a highly sensitive HPLC method for detecting N-acetyl sulfanilic acid methyl ester impurities in Darunavir, a drug used for HIV treatment .
Key Findings from Analytical Studies
- Method : RP-HPLC
- Sensitivity : Limits of Detection (LOD) at 0.125 µg/mL
- Precision : Relative Standard Deviation (RSD) at LOQ level was 1.2%
- Application : Ensures the safety and compliance of pharmaceutical products by monitoring genotoxic impurities.
Environmental Science
This compound has shown potential in environmental applications, particularly in the degradation of hazardous substances. Its derivatives have been investigated for their ability to degrade toxic nerve agents, such as Novichok agents. Research indicates that nucleophiles derived from this compound can promote the hydrolysis of these agents, facilitating their detoxification .
Case Study: Degradation of Novichok Agents
- Target Compounds : A-230, A-232, A-234 (Novichok agents)
- Mechanism : Hydrolysis via nucleophilic attack
- Outcome : Effective degradation within minutes
- Implication : Potential for development of decontamination strategies against chemical warfare agents.
Hydrolysis Studies
The hydrolysis of this compound has been extensively studied to understand its stability and reactivity under different conditions. Research indicates that hydrolysis rates vary significantly with acidity levels and temperature .
Hydrolysis Rate Data
Acid Concentration (% w/w) | Pseudo-first-order Rate Constant (kψ) | Arrhenius Parameters |
---|---|---|
< 75% | Varies smoothly | A-2 mechanism |
70-80% | Increased rate | Transition observed |
Properties
IUPAC Name |
4-acetamidobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVMSLLKQTRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059530 | |
Record name | 4-(Acetylamino)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-62-0 | |
Record name | 4-Acetamidobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylsulfanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-(acetylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Acetylamino)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylsulphanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLSULFANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6H3LU885 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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